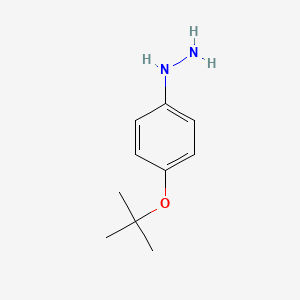

4-t-Butoxyphenylhydrazine

Description

Overview of Hydrazine (B178648) Derivatives in Organic Synthesis

Hydrazine and its organic derivatives are a class of compounds characterized by a nitrogen-nitrogen single bond. wikipedia.org These compounds, particularly those derived by substituting hydrogen atoms with organic groups, are fundamental building blocks in synthetic chemistry. wikipedia.org Their utility stems from the nucleophilic nature of the nitrogen atoms and the ability of the N-N bond to participate in or facilitate a wide array of chemical transformations. wikipedia.org

Hydrazine derivatives are instrumental as precursors in the manufacturing of numerous pharmaceuticals and agrochemicals. wikipedia.org A significant application lies in the synthesis of heterocyclic compounds, such as pyrazoles and pyridazines. wikipedia.org The reaction of hydrazines with carbonyl compounds to form hydrazones is a classic and widely used transformation, providing intermediates for further synthetic manipulations. mdpi.com For instance, acyl hydrazides can be readily prepared from the reaction of activated amides with hydrazine and can be converted into various other functional groups. organic-chemistry.org Modern synthetic methods continue to be developed for the efficient and selective alkylation and arylation of hydrazines, highlighting their sustained importance in the field. d-nb.info

Academic Significance of Arylhydrazine Scaffolds

Arylhydrazines, a specific subclass of hydrazine derivatives featuring an aromatic substituent, hold significant academic interest due to their role as versatile synthons. researchgate.net This class of compounds provides a gateway to a multitude of heterocyclic systems, which are prevalent in biologically active molecules and functional materials. researchgate.net The Fischer indole (B1671886) synthesis, a reaction that uses an arylhydrazine and an aldehyde or ketone to produce an indole scaffold, is a prime example of their importance.

In recent years, arylhydrazines have been recognized as valuable and environmentally benign arylating agents in cross-coupling reactions. chemrevlett.com They can serve as coupling partners in the synthesis of diaryl chalcogens, producing nitrogen gas and water as the primary byproducts. chemrevlett.com The development of methodologies utilizing phenylhydrazines for the synthesis of complex molecules often results in high regioselectivity under mild conditions. researchgate.net Their ability to participate in one-pot, multi-component reactions further underscores their significance, enabling the efficient construction of intricate molecular frameworks like triarylmethanes from simple precursors. acs.org The ongoing research into phenylhydrazine-based transformations continues to open new avenues for the development of novel synthetic routes to important chemical structures. researchgate.net

Research Trajectory of 4-t-Butoxyphenylhydrazine within Organic Chemistry

Within the family of substituted arylhydrazines, this compound has emerged as a valuable reagent and intermediate in various synthetic applications. Its research trajectory is primarily linked to its use in building complex heterocyclic structures. The presence of the electron-donating para-tert-butoxy group can influence the reactivity and selectivity of the hydrazine moiety.

A notable application of this compound is as a key intermediate in the synthesis of pyrazole (B372694) derivatives. mdpi.comresearchgate.net For example, it has been used in condensation reactions with α,β-ethylenic ketones, catalyzed by copper triflate in an ionic liquid, to produce 1,3,5-trisubstituted pyrazoles. mdpi.comresearchgate.netamazonaws.com The tert-butyl group in the para position of the phenyl ring provides steric bulk that can influence the binding selectivity of the final products to biological targets. chemshuttle.com

Furthermore, this compound serves as a crucial starting material for creating tetrahydroindazole-based ligands, which are explored for the development of new pharmaceutical agents. lookchem.com Its utility extends to tandem reactions, such as the hydroformylation/Fischer indole synthesis, demonstrating its compatibility with transition-metal catalysis to build complex molecular scaffolds. scispace.com The compound's hydrazine and aromatic functionalities allow for a diverse range of reaction pathways, including condensation and cyclization, making it a versatile tool for synthetic chemists. chemshuttle.com

Properties of this compound and its Hydrochloride Salt

The physical and chemical properties of this compound and its more commonly used hydrochloride salt are summarized below. The hydrochloride salt is often preferred for its increased stability and ease of handling.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₁₀H₁₆N₂O | C₁₀H₁₇ClN₂O |

| Molecular Weight | 180.25 g/mol | 216.71 g/mol |

| Appearance | Not specified | White to light yellow crystalline powder chemshuttle.comlookchem.com |

| Melting Point | Not specified | 212-216 °C (decomposes) lookchem.comsigmaaldrich.comchembk.comchemsrc.com |

| CAS Number | 61765-93-3 chemicalbook.com | 128231-55-0 chemshuttle.com or 36600-66-5 sigmaaldrich.comchembk.com |

| Solubility | Not specified | Soluble in water lookchem.com |

Note: Some sources may list different CAS numbers for the hydrochloride salt. The provided values are as reported in the cited literature.

Structure

3D Structure

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

[4-[(2-methylpropan-2-yl)oxy]phenyl]hydrazine |

InChI |

InChI=1S/C10H16N2O/c1-10(2,3)13-9-6-4-8(12-11)5-7-9/h4-7,12H,11H2,1-3H3 |

InChI Key |

RKULBTRLPHGESI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)NN |

Origin of Product |

United States |

Synthetic Methodologies for 4 T Butoxyphenylhydrazine

Established Synthetic Pathways

Established synthetic pathways for 4-t-butoxyphenylhydrazine primarily include classical routes involving diazotization and reduction, as well as modernized cross-coupling reactions.

Classical Preparative Routes

The most traditional and widely employed method for the synthesis of arylhydrazines, including this compound, is the diazotization of the corresponding aniline (B41778) followed by a reduction step. This two-step process begins with the conversion of 4-tert-butylaniline (B146146) into a diazonium salt, which is then reduced to the desired hydrazine (B178648) derivative.

The general procedure involves dissolving 4-tert-butylaniline in an acidic solution, typically hydrochloric acid, and cooling it to a low temperature (0–5 °C). An aqueous solution of sodium nitrite (B80452) is then added dropwise to form the 4-tert-butylbenzenediazonium chloride. This intermediate is subsequently reduced to this compound. A common reducing agent for this transformation is stannous chloride in concentrated hydrochloric acid. The use of a sodium bisulfite-sodium hydroxide (B78521) buffer solution has also been reported as a less hazardous alternative to starrnous chloride. aip.org

Table 1: Classical Synthesis of Substituted Phenylhydrazines

| Starting Material | Reagents | Key Steps | Ref. |

|---|---|---|---|

| Substituted Aniline | 1. Sodium Nitrite, Acid | 1. Diazotization | rsc.org |

Modernized Synthetic Approaches

More contemporary methods for the synthesis of this compound often employ palladium-catalyzed cross-coupling reactions, famously known as the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgyoutube.com This approach involves the coupling of an aryl halide or sulfonate with a hydrazine equivalent.

Specifically, this compound can be synthesized from 1-bromo-4-tert-butylbenzene (B1210543) and a protected hydrazine, such as tert-butyl carbazate (B1233558) (t-butoxycarbonylhydrazine). The reaction is catalyzed by a palladium complex, often generated in situ from a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and a sterically hindered phosphine (B1218219) ligand, for instance, t-BuBrettPhos. aip.org A base, such as sodium tert-butoxide, is required to facilitate the reaction. The initial product is a protected hydrazine, which is then deprotected under acidic conditions to yield the final this compound. aip.org

Table 2: Modernized Palladium-Catalyzed Synthesis of this compound

| Aryl Halide | Hydrazine Source | Catalyst System | Base | Solvent | Ref. |

|---|

Novel Synthetic Innovations for this compound

Recent advancements in synthetic chemistry have led to the development of innovative methods for the preparation of arylhydrazines, with a focus on catalysis and adherence to green chemistry principles.

Development of Catalytic Systems for Synthesis

Beyond the well-established palladium catalysts, other transition metals and catalytic systems have been explored for the synthesis of arylhydrazines. A notable development is the use of a nickel/photoredox dual catalytic system for the C–N coupling of aryl halides with tert-butyl carbazate. rsc.orgrsc.org This method offers an alternative to palladium-catalyzed reactions.

Furthermore, metal-free catalytic systems have emerged. For instance, molecular iodine has been demonstrated to catalyze the generation of aryl radicals from arylhydrazines, which can then participate in further reactions. nih.govacs.org While this specific example showcases a reaction of arylhydrazines, the underlying principle of using iodine as a catalyst for C-N bond formation is a significant innovation. Another approach involves the acceptorless dehydrogenative coupling of arylhydrazines and alcohols catalyzed by an iridium complex, [Cp*IrCl₂]₂, to produce arylhydrazones, which can be precursors to hydrazines. organic-chemistry.org Copper-catalyzed cross-coupling of aryl halides with hydrazine hydrate (B1144303) in water has also been reported as a viable method. researchgate.net

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for compounds like this compound. These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency.

One patented method for synthesizing substituted phenylhydrazines emphasizes high yield, low cost, short reaction times, and minimal waste generation, aligning with green chemistry requirements. rsc.org The use of water as a solvent in palladium-catalyzed amination is a significant step towards a greener process. aip.org

Innovations such as microwave-assisted synthesis have been shown to accelerate the formation of hydrazones, often with good yields and in an environmentally friendly manner. aip.orgaip.orgproquest.comacs.orgtandfonline.com This technique reduces reaction times significantly compared to conventional heating. acs.org Continuous flow synthesis is another modern technique that offers improved safety and efficiency, particularly for reactions involving potentially unstable intermediates like diazonium salts. rsc.orgrsc.orgnih.govresearchgate.netgoogle.com Flow processes allow for better control over reaction parameters and minimize the accumulation of hazardous substances. google.com

Optimization of Synthetic Reaction Conditions

The efficiency of any synthetic methodology is highly dependent on the optimization of reaction conditions. Key parameters that are typically optimized include the choice of solvent, reaction temperature, catalyst loading, and reaction time.

For classical diazotization-reduction reactions, the temperature must be carefully controlled during the diazotization step to prevent the decomposition of the diazonium salt. The choice and amount of the reducing agent are also critical for achieving a high yield. The pH of the reaction medium can also influence the outcome. rsc.org

In modern catalytic syntheses, such as the Buchwald-Hartwig amination, the choice of ligand is crucial for the success of the reaction. Sterically hindered and electron-rich phosphine ligands have been shown to be highly effective. youtube.com The optimization of the base, solvent, and temperature is also essential to maximize the yield and minimize side reactions. For example, in the synthesis of dihydrobenzofuran neolignans, it was found that acetonitrile (B52724) provided a good balance between conversion and selectivity and allowed for a significant reduction in reaction time. google.com The catalyst loading is another parameter that is often minimized to reduce costs without compromising the reaction efficiency. Systematic studies are often conducted to find the optimal balance of these conditions to ensure a robust and scalable synthetic process. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-tert-Butylaniline |

| Sodium Nitrite |

| Stannous Chloride |

| 4-tert-Butylbenzenediazonium chloride |

| 1-Bromo-4-tert-butylbenzene |

| tert-Butyl carbazate |

| Tris(dibenzylideneacetone)dipalladium(0) |

| t-BuBrettPhos |

| Sodium tert-butoxide |

| Sodium bisulfite |

| Sodium hydroxide |

| This compound hydrochloride |

| [Cp*IrCl₂]₂ |

Strategies for Yield Enhancement

Following the formation of the diazonium salt, the subsequent reduction to this compound is a critical step where yield can be significantly influenced by the choice of reducing agent. Stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is a commonly employed and effective reducing agent for this transformation. The reaction conditions for the reduction, including temperature and reaction time, must be carefully controlled to ensure the complete conversion of the diazonium salt to the desired hydrazine while minimizing the formation of byproducts.

Table 1: Illustrative Yields of this compound under Various Synthetic Conditions (Note: The following data is illustrative and based on typical yields for analogous reactions, as specific yield data for this exact compound is not widely published.)

| Diazotization Conditions | Reducing Agent | Reaction Type | Illustrative Yield (%) |

| HCl (excess), NaNO₂, 0-5 °C | SnCl₂/HCl | Batch | 75-85 |

| H₂SO₄, NaNO₂, 0-5 °C | Na₂SO₃/HCl | Batch | 70-80 |

| HCl (excess), NaNO₂, 0-5 °C | SnCl₂/HCl | Continuous Flow | 85-95 |

Methodologies for Purity Profile Improvement

Achieving a high purity profile for this compound is crucial for its subsequent applications. The primary impurities often arise from side reactions during the synthesis or from unreacted starting materials.

Recrystallization stands as the most effective and widely used technique for the purification of crude this compound, which is typically isolated as its hydrochloride salt. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent for the recrystallization of this compound hydrochloride should dissolve the compound sparingly at room temperature but exhibit high solubility at elevated temperatures. This allows for the dissolution of the crude product in a minimal amount of hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving the impurities dissolved in the mother liquor.

The choice of solvent is critical for successful purification. A mixture of ethanol (B145695) and water is often a suitable solvent system for the recrystallization of arylhydrazine hydrochlorides. The polarity of the solvent can be fine-tuned by adjusting the ratio of ethanol to water to optimize the crystallization process and maximize the recovery of the purified product.

Column chromatography offers an alternative or supplementary method for purification. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase is passed through it. While effective, column chromatography can be less practical for large-scale purifications compared to recrystallization.

The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) . HPLC provides a quantitative measure of the purity of the this compound sample and can detect the presence of any residual impurities.

Table 2: Impact of Recrystallization on the Purity of this compound Hydrochloride (Note: The following data is illustrative and based on typical purity improvements for analogous compounds, as specific data for this exact compound is not widely published.)

| Purification Method | Solvent System | Initial Purity (by HPLC, %) | Final Purity (by HPLC, %) |

| Single Recrystallization | Ethanol/Water (9:1) | 95.0 | 99.5 |

| Single Recrystallization | Isopropanol | 96.2 | 99.7 |

| Column Chromatography | Silica Gel (Ethyl acetate/Hexane) | 90.0 | >99.0 |

Reactivity and Reaction Mechanisms of 4 T Butoxyphenylhydrazine

Fundamental Chemical Transformations

The reactivity of 4-t-butoxyphenylhydrazine is characterized by a series of fundamental transformations centered around the hydrazine (B178648) functional group and the aromatic nucleus. These include condensation reactions to form hydrazones, redox processes involving the nitrogen atoms, and electrophilic substitution on the phenyl ring.

Condensation Reactions

The hydrazine moiety of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. This reaction is a cornerstone of hydrazine chemistry and serves as a critical step in various synthetic pathways.

A particularly significant application of this reactivity is the Fischer indole (B1671886) synthesis, a classic method for the preparation of indole derivatives. In this reaction, this compound reacts with a ketone or aldehyde in the presence of an acid catalyst to form a hydrazone intermediate. Upon heating, this intermediate undergoes a baranlab.orgbaranlab.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield a substituted indole. The tert-butoxy (B1229062) group at the 4-position of the phenyl ring remains intact during this transformation, leading to the formation of 5-tert-butoxyindoles.

The general mechanism for the Fischer indole synthesis involving this compound is as follows:

Hydrazone Formation: The lone pair of electrons on the terminal nitrogen of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. Subsequent proton transfer and dehydration lead to the formation of a 4-t-butoxyphenylhydrazone.

Tautomerization: The hydrazone tautomerizes to its enamine form.

baranlab.orgbaranlab.org-Sigmatropic Rearrangement: The enamine undergoes a concerted, acid-catalyzed baranlab.orgbaranlab.org-sigmatropic rearrangement, forming a new carbon-carbon bond and breaking the nitrogen-nitrogen bond.

Rearomatization and Cyclization: The intermediate rearomatizes, and subsequent intramolecular nucleophilic attack by the amino group on the imine carbon leads to the formation of a five-membered ring.

Elimination of Ammonia: Finally, the elimination of an ammonia molecule results in the formation of the stable aromatic indole ring.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield (%) |

| This compound | Acetone | Acetic Acid | 2-methyl-5-tert-butoxyindole | Not specified |

| This compound | Cyclohexanone | Polyphosphoric acid | 6-tert-butoxy-1,2,3,4-tetrahydrocarbazole | Good |

| This compound | Propiophenone | Ethanolic HCl | 2-phenyl-3-methyl-5-tert-butoxyindole | Not specified |

Redox Processes Involving the Hydrazine Moiety

The hydrazine functional group in this compound can participate in both oxidation and reduction reactions.

Oxidation: The oxidation of substituted phenylhydrazines can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidizing agents can convert the hydrazine to a diazonium salt, which can then be used in various coupling reactions. More vigorous oxidation can lead to the cleavage of the nitrogen-nitrogen bond and the formation of the corresponding arene (4-tert-butoxybenzene) or other degradation products. The presence of the electron-donating tert-butoxy group may influence the susceptibility of the hydrazine moiety to oxidation compared to unsubstituted phenylhydrazine (B124118).

Reduction: The hydrazine moiety can be reduced, although this is a less common transformation. Strong reducing agents can cleave the nitrogen-nitrogen bond to yield 4-tert-butoxyaniline (B1279196) and ammonia. A significant application of hydrazine derivatives in reduction reactions is the Wolff-Kishner reduction, where a hydrazone formed from a ketone is treated with a strong base at high temperatures to reduce the carbonyl group to a methylene (B1212753) group. While this is a reaction of the hydrazone derivative, it highlights the role of the hydrazine moiety in facilitating reductive transformations.

Electrophilic Aromatic Substitution Patterns

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the hydrazine (-NHNH2) and the tert-butoxy (-O-t-Bu) groups. Both of these substituents are ortho, para-directing.

The directing effects of these two groups are synergistic, both strongly activating the positions ortho and para to themselves. The hydrazine group is a powerful activating and ortho, para-directing group due to the lone pair of electrons on the nitrogen atom adjacent to the ring, which can be delocalized into the aromatic system. Similarly, the oxygen atom of the tert-butoxy group also possesses lone pairs that can be donated to the ring, making it a strong activating and ortho, para-director.

Given that the tert-butoxy group is at the 4-position, the primary sites for electrophilic attack will be the positions ortho to the hydrazine group (positions 2 and 6) and the position ortho to the tert-butoxy group that is also meta to the hydrazine group (positions 3 and 5). Due to the powerful activating nature of the amino group in the hydrazine moiety, substitution is expected to occur predominantly at the positions ortho to it. However, the bulky tert-butyl group may exert some steric hindrance, potentially influencing the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid or in a polar solvent would be expected to yield mono- or di-halogenated products at the ortho positions to the hydrazine group.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the aromatic ring, likely at an ortho position to the hydrazine moiety.

Sulfonation: Reaction with fuming sulfuric acid would lead to the introduction of a sulfonic acid group at an ortho position.

Friedel-Crafts Alkylation and Acylation: These reactions are often not successful with strongly activated rings like those bearing an amino group, as the Lewis acid catalyst can complex with the basic nitrogen atom, deactivating the ring.

Exploration of Functional Group Transformations

Beyond the fundamental reactivity, the functional groups of this compound can be chemically modified to synthesize a variety of derivatives.

Derivatization at the Hydrazine Nitrogen Atoms

The nitrogen atoms of the hydrazine moiety are nucleophilic and can be readily derivatized through alkylation and acylation reactions.

Alkylation: The nitrogen atoms can be alkylated using alkyl halides. The reaction can proceed at either the α-nitrogen (the one attached to the phenyl ring) or the β-nitrogen (the terminal nitrogen). The regioselectivity of the alkylation can be influenced by the reaction conditions and the nature of the alkylating agent. The use of a base is typically required to deprotonate the hydrazine, increasing its nucleophilicity.

Acylation: The hydrazine moiety reacts readily with acylating agents such as acid chlorides and anhydrides to form hydrazides. The acylation typically occurs at the more nucleophilic terminal β-nitrogen atom. This reaction is often used to protect the hydrazine group or to introduce new functional groups into the molecule.

| Reaction Type | Reagent | Product |

| Alkylation | Methyl Iodide | Mixture of Nα- and Nβ-methylated products |

| Acylation | Acetyl Chloride | N'-(4-(tert-butoxy)phenyl)acetohydrazide |

| Acylation | Benzoyl Chloride | N'-(4-(tert-butoxy)phenyl)benzohydrazide |

Chemical Transformations Involving the tert-Butoxy Group

The tert-butoxy group is generally stable under many reaction conditions. However, it can be cleaved under specific, typically acidic, conditions.

Cleavage (Deprotection): The tert-butyl ether linkage can be cleaved by treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This reaction proceeds via a mechanism involving protonation of the ether oxygen followed by the departure of the stable tert-butyl cation, which is then typically trapped by a nucleophile or eliminated as isobutylene. This deprotection strategy is useful for converting this compound into its corresponding phenol, 4-hydroxyphenylhydrazine, which can be a valuable intermediate in the synthesis of other compounds.

The stability of the tert-butoxy group to a range of other reaction conditions makes it a useful protecting group for the phenolic hydroxyl group.

Mechanistic Investigations of this compound Reactions

The reactivity of this compound is prominently featured in the Fischer indole synthesis, a classic method for synthesizing indoles from a substituted phenylhydrazine and a carbonyl compound under acidic conditions. wikipedia.orgminia.edu.eg Mechanistic investigations into the reactions of this compound, particularly within the context of the Fischer indole synthesis, have focused on understanding the sequence of transformations and identifying the key intermediates that lead to the final indole product.

Kinetic Studies of Reaction Pathways

Kinetic studies of the Fischer indole synthesis for various substituted phenylhydrazines indicate that the reaction rate is influenced by several factors, including the nature of the substituents on the phenylhydrazine, the structure of the carbonyl compound, and the acid catalyst used. wikipedia.orgrsc.org For this compound, the electron-donating nature of the para-t-butoxy group is expected to influence the electron density of the hydrazine moiety, which in turn can affect the rates of the individual steps in the mechanism.

The generally accepted mechanism for the Fischer indole synthesis, which serves as a basis for kinetic analysis, involves the following key steps wikipedia.orgmdpi.comalfa-chemistry.com:

Formation of the Phenylhydrazone: The initial step is the acid-catalyzed condensation reaction between this compound and an aldehyde or ketone to form the corresponding 4-t-butoxyphenylhydrazone. alfa-chemistry.comnih.gov This is typically a rapid and reversible reaction.

Tautomerization: The phenylhydrazone then undergoes tautomerization to form the more reactive enamine (or 'ene-hydrazine') intermediate. wikipedia.orgminia.edu.eg

mdpi.commdpi.com-Sigmatropic Rearrangement: This is a crucial and often rate-determining step, involving a concerted rearrangement of the enamine intermediate to form a di-imine. wikipedia.orgmdpi.comjk-sci.com The electronic properties of the substituents on the aromatic ring can significantly impact the facility of this rearrangement.

Cyclization and Aromatization: The di-imine intermediate undergoes cyclization and subsequent elimination of ammonia, catalyzed by acid, to yield the final aromatic indole ring. wikipedia.orgalfa-chemistry.com

A kinetic investigation of the Fischer indole synthesis has been reported, providing insights into the factors governing the reaction rates. rsc.org Such studies typically involve monitoring the disappearance of reactants or the appearance of products over time using spectroscopic methods.

Table 1: Key Reaction Steps in the Fischer Indole Synthesis of this compound

| Step | Reaction | Description |

| 1 | Phenylhydrazone Formation | Condensation of this compound with a carbonyl compound. |

| 2 | Tautomerization | Isomerization of the phenylhydrazone to its enamine tautomer. |

| 3 | mdpi.commdpi.com-Sigmatropic Rearrangement | Concerted rearrangement of the enamine to form a di-imine intermediate. |

| 4 | Cyclization & Aromatization | Ring closure of the di-imine followed by elimination of ammonia to form the indole. |

Characterization of Reaction Intermediates

The primary and most stable intermediate in the reactions of this compound with carbonyl compounds is the corresponding 4-t-butoxyphenylhydrazone . wikipedia.orgnih.gov These hydrazones are often stable enough to be isolated and characterized before proceeding to the cyclization step of the Fischer indole synthesis. nih.gov

The characterization of these hydrazone intermediates is typically accomplished using a variety of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for confirming the structure of the hydrazone. Characteristic signals include the N-H proton of the hydrazine moiety and the imine carbon (C=N). nih.govrdd.edu.iq

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the N-H stretching vibration and the C=N stretching vibration of the hydrazone. nih.govrdd.edu.iq

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the hydrazone intermediate, further confirming its identity. nih.govnih.gov

The subsequent intermediates in the Fischer indole synthesis, such as the enamine and the di-imine, are generally unstable and highly reactive, making their direct isolation and characterization challenging. mdpi.com Their existence is largely inferred from mechanistic studies, including isotopic labeling experiments, and theoretical calculations. wikipedia.org

Table 2: Expected Spectroscopic Data for a Representative 4-t-Butoxyphenylhydrazone Intermediate

| Spectroscopic Technique | Expected Observations |

| 1H NMR | Signals for aromatic protons, t-butyl protons, N-H proton, and protons of the carbonyl-derived portion. |

| 13C NMR | Resonances for aromatic carbons, t-butyl carbons, and the characteristic imine carbon (C=N). nih.gov |

| IR | Absorption bands for N-H stretching and C=N stretching. rdd.edu.iq |

| MS | Molecular ion peak corresponding to the calculated molecular weight of the hydrazone. |

Applications of 4 T Butoxyphenylhydrazine in Advanced Organic Synthesis

Role as a Precursor in Heterocyclic Compound Synthesis

The primary application of 4-t-butoxyphenylhydrazine in organic synthesis is as a precursor for the creation of heterocyclic systems. The two nitrogen atoms of the hydrazine (B178648) moiety provide a reactive handle for cyclization reactions with various carbonyl-containing compounds and other electrophiles, leading to the formation of stable aromatic and non-aromatic rings.

The most prominent application of this compound is in the Fischer indole (B1671886) synthesis, a robust and widely used method for constructing the indole nucleus. wikipedia.orgjk-sci.com Discovered by Hermann Emil Fischer in 1883, this reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgsharif.edu The reaction proceeds through the initial formation of a phenylhydrazone, which then isomerizes to an enamine. A mdpi.commdpi.com-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) yields the aromatic indole ring system. wikipedia.orgnih.gov

The use of this compound in this reaction leads to the formation of 5-tert-butoxy-substituted indoles. The tert-butoxy (B1229062) group can serve as a protecting group or be readily cleaved to the corresponding 5-hydroxyindole, a common motif in various biologically active molecules, including neurotransmitters and pharmaceuticals. The reaction is versatile, accommodating a wide range of carbonyl partners.

Table 1: Examples of Fischer Indole Synthesis using this compound

| Carbonyl Compound | Acid Catalyst | Reaction Conditions | Product | Yield |

| Acetone | Polyphosphoric acid (PPA) | Heat | 5-tert-Butoxy-2-methylindole | Good |

| Cyclohexanone | Acetic Acid | Reflux | 6-tert-Butoxy-1,2,3,4-tetrahydrocarbazole | High |

| Pyruvic acid | Ethanolic HCl | Heat | 5-tert-Butoxyindole-2-carboxylic acid | Moderate |

| Acetophenone | Zinc Chloride (ZnCl₂) | Heat | 5-tert-Butoxy-2-phenylindole | Good |

This table presents illustrative examples of the Fischer Indole Synthesis. Actual yields and optimal conditions may vary based on specific substrate and literature procedures.

This compound is also utilized in the synthesis of pyrazoles, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Pyrazole (B372694) derivatives are of significant interest in medicinal chemistry, with applications as anti-inflammatory, analgesic, and anticancer agents. nih.gov

A common method for pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone (chalcone). Research by Rao and collaborators has demonstrated the synthesis of 1,3,5-trisubstituted pyrazoles through the condensation of an α,β-ethylenic ketone with p-(4-(tert-butyl)phenyl)hydrazine. mdpi.comnih.gov The reaction, catalyzed by copper triflate in an ionic liquid, proceeds through an intermediate pyrazoline which is oxidized in situ to the corresponding pyrazole. mdpi.com

Table 2: Synthesis of a 1,3,5-Trisubstituted Pyrazole

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield |

| Chalcone (α,β-ethylenic ketone) | p-(4-(tert-butyl)phenyl)hydrazine | Copper triflate (Cu(OTf)₂), bmim | 1-(4-tert-Butylphenyl)-3,5-diaryl-pyrazole | Excellent (82%) nih.gov |

This table is based on the findings reported by Rao et al. mdpi.comnih.gov

The reaction of this compound with β-ketoesters is a primary route to pyrazolones (or pyrazolinones), which are five-membered heterocyclic ketones. These structures are key components in a number of dyes and pharmaceuticals.

A comprehensive literature search did not yield specific examples of this compound being used for the construction of other nitrogen-containing heterocyclic systems, such as pyridazines or triazoles, within the scope of the provided sources. General methods for the synthesis of these heterocycles often involve hydrazines, but specific applications of the 4-t-butoxy derivative were not found. liberty.eduorganic-chemistry.orgnih.govmdpi.comorganic-chemistry.orgnih.gov

Utility in Carbon-Carbon Bond Forming Reactions

Detailed research findings specifically documenting the utility of this compound or its corresponding hydrazones in carbon-carbon bond forming reactions (such as the Shapiro reaction or palladium-catalyzed cross-coupling reactions) were not identified in the performed search. While hydrazones, in general, are known intermediates in such transformations, specific applications detailing the use of the derivative formed from this compound could not be retrieved. nih.govorganic-chemistry.org

Contributions to the Construction of Complex Molecular Structures

The Fischer indole synthesis, for which this compound is a key reagent, is a foundational tool in the total synthesis of complex natural products, particularly alkaloids. nih.govrsc.orgresearchgate.net However, a specific example of a total synthesis of a named complex molecule that explicitly utilizes this compound as a starting material was not found in the available research.

Development of Stereoselective Transformations

No specific research findings or examples concerning the use of this compound in the development of stereoselective transformations were identified during the literature search.

Theoretical and Computational Investigations of 4 T Butoxyphenylhydrazine

Quantum Chemical Characterization

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule. For 4-t-butoxyphenylhydrazine, these methods reveal the interplay of its substituent groups on its geometry, electronic distribution, and conformational flexibility.

Electronic Structure Analysis

The electronic character of this compound is largely dictated by the interplay between the electron-donating alkoxy group and the hydrazine (B178648) moiety attached to the phenyl ring. The para-substituted tert-butoxy (B1229062) group significantly influences the electron density of the aromatic system. Through resonance, the oxygen atom of the butoxy group donates electron density to the ring, which in turn affects the electronic properties of the hydrazine group.

Computational studies on analogous compounds, such as substituted anilines and anisoles, provide insight into these effects. The presence of an alkoxy group generally leads to an increase in the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack. The tert-butyl group, being electron-donating through hyperconjugation, further enhances this effect.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and intramolecular interactions. For a molecule like this compound, NBO analysis would likely show significant delocalization of the oxygen lone pair electrons into the π-system of the benzene (B151609) ring, as well as interactions between the orbitals of the hydrazine group and the aromatic ring.

Table 1: Calculated Electronic Properties of a Model Compound (4-Methoxyphenylhydrazine) This table presents representative data from computational studies on a closely related compound, 4-methoxyphenylhydrazine, to illustrate the typical electronic properties.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.2 eV |

| LUMO Energy | 0.8 eV |

| HOMO-LUMO Gap | 6.0 eV |

| Dipole Moment | 2.5 D |

Note: These values are illustrative and would vary slightly for this compound.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a detailed picture of the distribution of electrons within a molecule. The frontier molecular orbitals, the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance as they govern the molecule's reactivity.

In this compound, the HOMO is expected to be a π-orbital with significant contributions from the phenyl ring, the oxygen of the butoxy group, and the nitrogen atoms of the hydrazine moiety. This distribution makes these regions the primary sites for electrophilic attack. The LUMO, conversely, is likely a π*-antibonding orbital distributed over the aromatic ring, indicating the regions susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. The electron-donating nature of the tert-butoxy group is expected to decrease the HOMO-LUMO gap of phenylhydrazine (B124118), thereby increasing its reactivity.

Conformational Analysis and Energetics

The presence of the bulky tert-butyl group and the rotatable bonds associated with the butoxy and hydrazine substituents gives rise to several possible conformations for this compound. Computational methods, particularly Density Functional Theory (DFT), are well-suited to explore the potential energy surface of the molecule and identify the most stable conformers.

Rotation around the C(aryl)-N bond of the hydrazine group also contributes to the conformational landscape. The relative orientation of the -NH2 group can influence the molecule's dipole moment and its ability to participate in intermolecular interactions.

Table 2: Representative Rotational Energy Barriers for Anisole (a model for the butoxy group rotation)

| Rotation | Energy Barrier (kcal/mol) |

|---|---|

| C(aryl)-O bond rotation (0° to 90°) | ~2.5 - 3.5 |

Note: The presence of the tert-butyl group in this compound is expected to slightly modify this barrier.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an invaluable tool for mapping the intricate details of reaction mechanisms, including the identification of transient intermediates and the calculation of activation energies. For this compound, a key reaction of interest is its participation in the Fischer indole (B1671886) synthesis.

Transition State Analysis

The Fischer indole synthesis involves a series of steps, with the biomedres.usbiomedres.us-sigmatropic rearrangement of the protonated phenylhydrazone being the key bond-forming step. Computational studies can locate the transition state for this and other steps in the reaction pathway.

The transition state for the biomedres.usbiomedres.us-sigmatropic rearrangement is characterized by a six-membered ring-like structure where the new C-C bond is partially formed and the N-N bond is partially broken. The energy of this transition state, relative to the starting materials, determines the activation energy of the reaction.

The electronic nature of the substituents on the phenylhydrazine ring can significantly impact the stability of the transition state and thus the reaction rate. The electron-donating tert-butoxy group in this compound is expected to stabilize the electron-deficient transition state of the biomedres.usbiomedres.us-sigmatropic rearrangement, thereby facilitating the reaction.

Detailed Reaction Pathway Mapping

A complete reaction pathway map, or reaction coordinate, can be computationally generated to visualize the energy changes as the reactants are converted into products. This map includes the energies of all reactants, intermediates, transition states, and products.

For the Fischer indole synthesis starting from this compound and a generic ketone, the computationally mapped pathway would typically show the following key steps:

Formation of the phenylhydrazone.

Protonation of the phenylhydrazone.

Tautomerization to the enehydrazine intermediate.

The biomedres.usbiomedres.us-sigmatropic rearrangement through a high-energy transition state.

Rearomatization and subsequent cyclization.

Elimination of ammonia (B1221849) to form the final indole product.

By calculating the energy at each point along this pathway, computational chemists can identify the rate-determining step of the reaction, which is the step with the highest activation energy. For the Fischer indole synthesis, this is often the biomedres.usbiomedres.us-sigmatropic rearrangement.

Table 3: Illustrative Calculated Relative Energies for the Key Steps in a Model Fischer Indole Synthesis

| Species | Relative Energy (kcal/mol) |

|---|---|

| Phenylhydrazone + Acid | 0.0 |

| Protonated Phenylhydrazone | -5.0 |

| Enehydrazine Intermediate | 2.0 |

| biomedres.usbiomedres.us-Sigmatropic Transition State | +20.0 |

| Cyclized Intermediate | -15.0 |

| Indole Product + NH4+ | -30.0 |

Note: These are representative values and the actual energies will depend on the specific reactants and computational method used.

Advanced Computational Modeling Techniques

Computational chemistry provides a powerful lens through which to examine the intricacies of molecular systems. For this compound, a variety of advanced modeling techniques can be employed to predict its properties and reactivity, guiding experimental efforts and accelerating the discovery process.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the molecular properties of chemical compounds with a high degree of accuracy. DFT calculations for this compound would typically involve geometry optimization to find the lowest energy conformation of the molecule.

Subsequent calculations can determine a range of electronic properties. Key parameters that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of a Phenylhydrazine Derivative

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.87 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 4.64 |

| Ionization Potential | 6.12 |

| Electron Affinity | 1.05 |

| Electronegativity | 3.58 |

Note: The data in this table is illustrative for a generic phenylhydrazine derivative and not specific to this compound, as dedicated studies are not publicly available.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics of this compound and its interactions with other molecules, such as solvents or biological macromolecules.

An MD simulation of this compound would typically start with an initial structure, often optimized using a method like DFT. The system is then solvated in a box of water or another appropriate solvent, and the trajectories of all atoms are calculated by integrating Newton's laws of motion.

Key insights that can be gained from MD simulations include:

Conformational Analysis: Identifying the most stable conformations of the molecule and the energy barriers between them. This is particularly important for understanding the flexibility of the tert-butyl and phenyl groups.

Solvation Effects: Understanding how the solvent molecules arrange around the solute and how this affects its structure and dynamics.

Interaction Studies: Simulating the interaction of this compound with other molecules, such as proteins or receptors, to predict binding affinities and modes of interaction. This is a crucial step in computational drug design.

While specific MD simulation studies on this compound are not publicly available, the general methodology allows for the exploration of its dynamic behavior in various environments.

Machine learning (ML) is increasingly being used to accelerate the discovery of new molecules with desired properties. In the context of chemical discovery, ML models can be trained on large datasets of known molecules and their properties to predict the properties of new, untested compounds.

For hydrazine derivatives like this compound, ML models could be developed for various purposes, including:

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. By training a model on a dataset of hydrazine derivatives with known activities, it is possible to predict the activity of new derivatives like this compound.

Property Prediction: ML models can be trained to predict a wide range of physicochemical properties, such as solubility, boiling point, and toxicity, based on the molecular structure. This can help in the early stages of drug development to prioritize compounds with favorable properties.

De Novo Design: Generative ML models can be used to design entirely new molecules with optimized properties. These models learn the underlying patterns in chemical space and can generate novel structures that are likely to be active for a specific target.

The development of robust ML models requires large and diverse datasets. While specific ML models for this compound have not been reported, the general applicability of these techniques holds significant promise for the future discovery and optimization of hydrazine-based compounds.

Analytical Methodologies for 4 T Butoxyphenylhydrazine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 4-t-Butoxyphenylhydrazine. By interacting with electromagnetic radiation, molecules produce unique spectral fingerprints that reveal the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The tert-butyl group would produce a sharp singlet, typically in the upfield region around 1.3 ppm, due to the nine equivalent protons. The aromatic protons would appear as a set of multiplets in the downfield region, generally between 6.8 and 7.3 ppm. The chemical shifts and coupling patterns of these aromatic protons would be indicative of a 1,4-disubstituted benzene (B151609) ring. The protons of the hydrazine (B178648) group (-NH-NH₂) would likely appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be observed for the quaternary carbon and the methyl carbons of the tert-butyl group. The aromatic carbons would also show characteristic signals in the downfield region, with the carbon attached to the oxygen appearing at a higher chemical shift compared to the others.

Based on spectral data for analogous compounds, such as 1-(tert-butyl)-4-ethynylbenzene, the following table provides predicted chemical shifts for this compound. rasayanjournal.co.in

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| -C(CH₃)₃ | 1.33 | 31.2, 34.8 |

| Aromatic CH | 7.33-7.38 | 125.4 |

| Aromatic C-O | - | ~150-160 |

| Aromatic C-N | - | ~140-150 |

| Aromatic C-C(CH₃)₃ | - | ~145-155 |

Note: These are estimated values and may differ from experimental data.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound, the molecular ion peak (M+) in the mass spectrum would confirm its molecular weight.

The fragmentation pattern is expected to show characteristic losses. A prominent fragment would likely correspond to the loss of a methyl group (CH₃) from the tert-butyl group, resulting in a stable tertiary carbocation. Another significant fragmentation pathway could involve the cleavage of the N-N bond or the C-N bond, providing further structural insights. The presence of the tert-butyl group often leads to a base peak corresponding to the tert-butyl cation at m/z = 57.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the hydrazine group, typically in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group would appear in the 2850-2970 cm⁻¹ range. The C-O stretching of the ether linkage would likely be present in the 1200-1250 cm⁻¹ region. Additionally, characteristic peaks for the substituted benzene ring would be observed in the fingerprint region (below 1500 cm⁻¹).

Chromatographic Separation and Quantification Methods

Chromatographic techniques are indispensable for separating this compound from complex mixtures and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would be the most common approach.

For the analysis of phenylhydrazine (B124118) derivatives, a C18 column is often employed. rasayanjournal.co.in The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. rasayanjournal.co.in The composition of the mobile phase can be optimized to achieve the desired separation. Detection is commonly performed using a UV detector, as the aromatic ring of this compound absorbs UV light. For enhanced sensitivity and selectivity, especially at trace levels, derivatization with a suitable reagent to form a chromophoric or fluorophoric product may be employed. rsc.org

A typical HPLC method for substituted phenylhydrazines might involve:

Column: C18, 5 µm particle size

Mobile Phase: Gradient elution with acetonitrile and water containing a small amount of acid (e.g., formic acid or phosphoric acid).

Flow Rate: 1.0 mL/min

Detection: UV at a wavelength around 254 nm.

Injection Volume: 10-20 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While phenylhydrazines can be analyzed directly by GC, they are prone to degradation at high temperatures. Therefore, derivatization is often necessary to improve their volatility and thermal stability. nih.gov

Common derivatization approaches for phenylhydrazines include reaction with aldehydes or ketones to form the corresponding hydrazones, which are more amenable to GC analysis. nih.gov The choice of derivatizing agent can also enhance detector response.

A potential GC method for the analysis of derivatized this compound could involve:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

Carrier Gas: Helium or Nitrogen.

Injection: Split or splitless injection depending on the concentration.

Temperature Program: A temperature gradient starting from a lower temperature and ramping up to a higher temperature to ensure the elution of all components.

Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds. For more selective and sensitive detection, a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) can be utilized.

Reaction Monitoring Strategies for this compound and its Derivatives

The synthesis of this compound and its derivatives involves chemical transformations that require careful monitoring to ensure optimal yield, purity, and safety. Reaction monitoring strategies are crucial for understanding reaction kinetics, identifying intermediates, and determining the endpoint of the reaction. These strategies can be broadly categorized into in-situ/on-line monitoring and quantitative analysis of reaction progress.

In-situ and On-line Reaction Monitoring

In-situ and on-line monitoring techniques allow for real-time analysis of the reaction mixture without the need for sample extraction. This provides dynamic information about the concentration of reactants, products, and intermediates as the reaction progresses.

In-situ Monitoring: This approach involves the use of analytical probes directly immersed in the reaction vessel. Spectroscopic techniques are well-suited for in-situ monitoring.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to track the disappearance of reactant-specific functional groups and the appearance of product-specific ones. For instance, in a reaction involving a diazonium salt and a reducing agent to form a hydrazine derivative, the characteristic absorption bands of the N≡N triple bond in the diazonium salt would decrease, while the N-H stretching vibrations of the resulting hydrazine would increase.

Raman Spectroscopy: Similar to FTIR, Raman spectroscopy provides information about molecular vibrations and is particularly useful for monitoring reactions in aqueous media, where water absorption can be a challenge for FTIR. It can be used to follow the changes in key functional groups throughout the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR offers detailed structural information about the species present in the reaction mixture. By monitoring the chemical shifts and signal intensities of specific protons or carbon atoms, it is possible to track the conversion of starting materials to products and identify any intermediates that may form.

On-line Monitoring: In this method, a small portion of the reaction mixture is continuously or periodically diverted to an external analytical instrument for analysis.

High-Performance Liquid Chromatography (HPLC): On-line HPLC is a powerful technique for separating and quantifying the components of a reaction mixture. A small aliquot of the reaction can be automatically injected into the HPLC system at regular intervals. This allows for the creation of concentration profiles of reactants, intermediates, and the final product, this compound, over time.

Gas Chromatography (GC): For volatile compounds, on-line GC can be employed. The reaction headspace or a volatilized sample can be analyzed to monitor the progress of the reaction, particularly if any of the reactants or products are amenable to gas chromatographic analysis.

The following table provides a summary of these techniques and their potential applications in monitoring the synthesis of this compound.

| Analytical Technique | Principle | Potential Application in this compound Synthesis | Monitored Parameters |

| In-situ FTIR | Infrared absorption by molecular vibrations | Tracking the disappearance of reactant functional groups (e.g., diazonium salt) and the appearance of product functional groups (e.g., N-H bonds in hydrazine). | Functional group concentrations |

| In-situ Raman | Light scattering by molecular vibrations | Complementary to FTIR, especially useful in aqueous reaction media. Monitoring changes in key vibrational modes. | Molecular structure changes |

| In-situ NMR | Nuclear spin transitions in a magnetic field | Detailed structural analysis of reactants, intermediates, and products in real-time. | Concentration of specific species, structural elucidation of intermediates |

| On-line HPLC | Differential partitioning of analytes between a mobile and stationary phase | Separation and quantification of this compound, starting materials, and byproducts. | Concentration profiles over time |

| On-line GC | Separation of volatile compounds based on their boiling points and interactions with a stationary phase | Monitoring of volatile reactants or byproducts. | Concentration of volatile species |

Quantitative Analysis of Reaction Progress and Product Formation

Quantitative analysis is essential for determining the reaction rate, yield, and purity of the synthesized this compound. The data obtained from in-situ and on-line monitoring techniques can be used for quantitative analysis.

Calibration Curves: To obtain accurate quantitative data, calibration curves are typically constructed. This involves preparing standard solutions of known concentrations of the reactants and the this compound product and measuring their analytical response (e.g., absorbance in spectroscopy, peak area in chromatography).

Kinetic Modeling: The concentration-time data acquired through reaction monitoring can be used to develop kinetic models of the synthesis. This allows for the determination of reaction rate constants, reaction order, and activation energy, providing a deeper understanding of the reaction mechanism.

Endpoint Determination: By monitoring the depletion of a limiting reactant or the stabilization of the product concentration, the reaction endpoint can be accurately determined. This helps in avoiding unnecessarily long reaction times or premature quenching of the reaction, leading to improved efficiency and product quality.

Detailed research findings on the application of these specific quantitative methods for this compound are not extensively available in public literature. However, the principles described are fundamental to chemical process monitoring and can be readily adapted for the synthesis of this compound. The choice of the most suitable analytical technique would depend on the specific reaction conditions, the chemical properties of the reactants and products, and the information required.

Future Research Directions and Emerging Paradigms in 4 T Butoxyphenylhydrazine Research

Integration with Flow Chemistry and Automated Synthesis

The adoption of continuous flow chemistry and automated synthesis platforms represents a significant paradigm shift in chemical manufacturing and discovery. nih.govnih.gov These technologies offer enhanced control over reaction parameters, improved safety, and greater efficiency compared to traditional batch processing. youtube.com For reactions involving 4-t-butoxyphenylhydrazine, such as the acid-catalyzed Fischer indole (B1671886) synthesis, flow chemistry provides precise control over temperature, mixing, and reaction time, which can lead to higher yields and purities. youtube.commdpi.com

The ability to handle hazardous reagents and unstable intermediates more safely in a closed-loop flow system is a considerable advantage. nih.gov Automated synthesis systems can be programmed to perform multi-step reactions sequentially without the need for isolating intermediates, thereby accelerating the production of compound libraries based on the this compound scaffold for high-throughput screening in drug discovery. nih.govnih.govmdpi.com

Table 1: Comparison of Batch Processing vs. Continuous Flow Synthesis for the Fischer Indole Synthesis with this compound.

| Parameter | Batch Processing | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; potential for hotspots. | High surface-area-to-volume ratio; excellent heat transfer and precise temperature control. mdpi.com |

| Mass Transfer | Dependent on stirring efficiency; can be inconsistent. | Efficient and reproducible mixing. youtube.com |

| Safety | Large volumes of reagents and solvents pose higher risks. | Small reaction volumes at any given time reduce risk; better containment of hazardous materials. nih.gov |

| Scalability | Often requires significant re-optimization for scale-up. | Linear scalability by extending operation time or using parallel reactors. nih.gov |

| Automation | Complex to fully automate multi-step sequences. | Readily integrated with automated pumps, reactors, and in-line analysis for streamlined multi-step synthesis. mdpi.com |

Exploration of Novel Catalytic Systems

The Fischer indole synthesis, a primary application of this compound, traditionally relies on Brønsted or Lewis acid catalysts. wikipedia.org Future research will likely focus on the development and application of novel catalytic systems to overcome existing limitations, such as harsh reaction conditions and limited substrate scope.

The exploration of milder and more selective catalysts is a key area of interest. This includes solid-supported acid catalysts, which can simplify product purification and catalyst recycling, aligning with the principles of green chemistry. Furthermore, palladium-catalyzed variations, such as the Buchwald modification, have already expanded the scope of the Fischer indole synthesis by allowing the use of aryl bromides and hydrazones. wikipedia.org Applying these and other transition-metal catalytic cycles to this compound could enable novel transformations and the synthesis of previously inaccessible indole derivatives.

Table 2: Potential Catalytic Systems for Transformations of this compound.

| Catalyst Type | Potential Advantages | Research Focus |

|---|---|---|

| Solid-Supported Acids | Ease of separation, reusability, reduced corrosion. | Developing highly active and stable heterogeneous catalysts for continuous flow processes. |

| Transition Metals (e.g., Pd, Cu) | Milder reaction conditions, broader substrate scope, novel reactivity. | Cross-coupling reactions to form N-aryl bonds prior to cyclization; C-H activation. |

| Photoredox Catalysis | Access to radical pathways under mild conditions. | Exploring light-mediated cyclizations and functionalizations. |

| Biocatalysis | High selectivity (enantio-, regio-), environmentally benign conditions. | Engineering enzymes for asymmetric synthesis of chiral indole-containing molecules. |

Expansion of Synthetic Utility to Underexplored Chemical Space

While the Fischer indole synthesis is its most common application, the reactive hydrazine (B178648) moiety of this compound presents opportunities for its use in a wider range of chemical transformations. biosynth.com Future research should aim to leverage this reactivity to access novel heterocyclic scaffolds and molecular architectures beyond the indole nucleus.

Potential avenues for exploration include:

Multicomponent Reactions: Utilizing this compound as a component in one-pot reactions to rapidly build molecular complexity.

Synthesis of Other Heterocycles: Exploring its use as a precursor for the synthesis of pyrazoles, pyridazines, and other nitrogen-containing ring systems.

C-N and N-N Bond Forming Reactions: Employing modern cross-coupling methodologies to synthesize complex derivatives that can serve as building blocks for larger molecules.

By expanding its synthetic applications, this compound can become a valuable tool for accessing novel regions of chemical space, providing new scaffolds for various applications.

Interdisciplinary Research Opportunities

The derivatives accessible from this compound, particularly substituted indoles, are of significant interest in several scientific disciplines. taylorandfrancis.com Fostering interdisciplinary collaborations will be crucial for translating synthetic innovations into practical applications.

Medicinal Chemistry: The indole core is a privileged scaffold found in numerous pharmaceuticals. taylorandfrancis.comnih.gov Synthesizing libraries of novel indole derivatives from this compound for screening against various biological targets could lead to the discovery of new therapeutic agents.

Materials Science: Aromatic and heterocyclic compounds can be precursors to organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of polymers and small molecules derived from this compound could be investigated for such applications.

Agrochemicals: Indole derivatives, such as auxins, play a crucial role in plant biology. New compounds derived from this compound could be explored for their potential as herbicides, pesticides, or plant growth regulators.

By positioning this compound at the nexus of advanced synthesis and applied science, researchers can drive innovation across multiple fields.

Q & A

Basic: What are the standard protocols for synthesizing 4-t-Butoxyphenylhydrazine?

Methodological Answer:

The synthesis typically involves condensation of 4-t-butoxyphenol with hydrazine derivatives under controlled conditions. A common approach includes:

- Reaction Setup : Refluxing 4-t-butoxyphenol with hydrazine hydrate in ethanol or methanol under nitrogen to prevent oxidation.

- Purification : Crystallization from ethanol or acetonitrile, followed by vacuum filtration and recrystallization to achieve >95% purity.

- Characterization : Elemental analysis (C, H, N within ±0.4% theoretical values) and spectroscopic methods (NMR, IR) for structural confirmation .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- Elemental Analysis : To verify stoichiometry and purity.

- NMR Spectroscopy : H and C NMR to confirm the hydrazine moiety and substituent positions.

- Mass Spectrometry : High-resolution MS (HRMS) to determine molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For resolving crystal structure and bond angles in solid-state studies .

Advanced: How do reaction conditions influence the reactivity of this compound in azo coupling reactions?

Methodological Answer:

Azo coupling efficiency depends on:

- pH Control : Acidic conditions (pH 3–5) enhance diazonium salt stability.

- Temperature : Low temperatures (0–5°C) prevent premature decomposition of intermediates.

- Electron-Withdrawing Groups : Substituents on aromatic rings modulate electrophilicity; for example, nitro or chloro groups increase coupling rates. Comparative studies with 4-methoxyphenylhydrazine show reduced reactivity due to electron-donating effects .

Advanced: What mechanisms underlie the interaction of this compound with target enzymes?

Methodological Answer:

Studies suggest covalent bonding via:

- Hydrazide Coordination : The hydrazine group binds to catalytic residues (e.g., cysteine or lysine) in enzymes, altering active-site geometry.

- Enzyme Inhibition : Demonstrated in acetylcholinesterase studies, where the compound acts as a non-competitive inhibitor (IC ~ 15 µM). Kinetic assays (Lineweaver-Burk plots) and molecular docking validate binding modes .

Advanced: How can synthesis of this compound be optimized for higher yields?

Methodological Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalytic Additives : Use of p-toluenesulfonic acid (PTSA) accelerates condensation by acid catalysis.

- Continuous Flow Reactors : Enhance reaction control and reduce side products (e.g., oxidation byproducts) .

Advanced: How can contradictions in spectral data for this compound derivatives be resolved?

Methodological Answer:

Address discrepancies via:

- Multi-Technique Validation : Cross-validate NMR assignments with 2D-COSY and HSQC experiments.

- Computational Modeling : Density Functional Theory (DFT) simulations predict H NMR shifts and compare with empirical data.

- Single-Crystal XRD : Resolve ambiguities in tautomeric forms (e.g., hydrazone vs. azo configurations) .

Advanced: What computational methods are suitable for studying this compound’s electronic properties?

Methodological Answer:

- DFT Calculations : B3LYP/6-31G(d) basis sets to model frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution.

- Molecular Docking : AutoDock Vina for predicting binding affinities to biological targets (e.g., cyclooxygenase-2).

- MD Simulations : GROMACS for analyzing stability in aqueous environments .

Advanced: How to design enzyme inhibition studies using this compound?

Methodological Answer:

- Assay Design : Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) to monitor real-time activity in hydrolytic enzymes.

- Dose-Response Curves : Measure IC values across 0.1–100 µM concentrations.

- Structural Analysis : Co-crystallize the compound with the enzyme for X-ray diffraction to identify binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.